molecular formula C15H20FN3O B500299 1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine CAS No. 941912-64-7

1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine

Cat. No.: B500299
CAS No.: 941912-64-7
M. Wt: 277.34g/mol
InChI Key: YPCWJYUBCUHOCD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a pyrrolidinylcarbonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with pyrrolidine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring may contribute to its overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Methylphenyl)-4-(1-pyrrolidinylcarbonyl)piperazine: Similar structure but with a methyl group instead of fluorine.

    1-(2-Bromophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and overall properties compared to its analogs.

Biological Activity

1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine (CAS No. 941912-64-7) is a chemical compound belonging to the class of piperazine derivatives. Its structure features a fluorophenyl group and a pyrrolidinylcarbonyl moiety attached to a piperazine ring, which contributes to its unique biological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is synthesized through the reaction of 1-(2-fluorophenyl)piperazine with pyrrolidine-1-carbonyl chloride, typically in the presence of bases like triethylamine. This reaction can be optimized for industrial production using continuous flow processes to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorophenyl group enhances binding affinity to certain receptors, while the piperazine ring contributes to stability and bioavailability. The exact pathways and targets may vary based on the application but generally involve modulation of neurotransmitter systems.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant effects on neurotransmitter levels, particularly dopamine and norepinephrine. For instance, studies on related piperazine derivatives have shown that oral administration can transiently increase dopamine levels in the brain, suggesting potential applications in treating disorders associated with dopaminergic dysfunction .

Table 1: Summary of Biological Activities

Activity Effect Reference
Dopamine modulationIncreases dopamine levels in the caudate nucleus
Norepinephrine interactionModulates norepinephrine levels
Receptor bindingEnhances binding affinity to specific receptors

Case Studies

A notable study explored the effects of a structurally similar piperazine derivative on monoamine oxidase (MAO) inhibition. The derivative demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating that modifications in the chemical structure can significantly influence biological activity . This suggests that this compound may also exhibit similar inhibitory effects, warranting further investigation.

Comparative Analysis

Comparing this compound with other piperazine derivatives reveals that variations in substituents (e.g., chlorine or bromine instead of fluorine) can affect both chemical reactivity and biological activity. These comparisons are crucial for understanding how structural differences impact pharmacological profiles.

Table 2: Comparison with Related Compounds

Compound Substituent Biological Activity
1-(2-Chlorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazineChlorineModerate MAO inhibition
1-(2-Bromophenyl)-4-(1-pyrrolidinylcarbonyl)piperazineBromineReduced receptor affinity
This compoundFluorineEnhanced receptor binding

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c16-13-5-1-2-6-14(13)17-9-11-19(12-10-17)15(20)18-7-3-4-8-18/h1-2,5-6H,3-4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWJYUBCUHOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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